molecular formula C14H12ClN3O2S B2430156 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034239-42-2

3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2430156
CAS No.: 2034239-42-2
M. Wt: 321.78
InChI Key: VJIXJLLQKJWKCD-UHFFFAOYSA-N
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Description

“3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which are related to the compound , has been studied extensively. A family of these compounds has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Another study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied. The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, a compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in a compound bearing an EDG in the same position .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines have been analyzed. They have tunable photophysical properties, and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Scientific Research Applications

Antimalarial Activity

Pyrazolopyridine-sulfonamide derivatives, including structures similar to 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, have been studied for their activity against Plasmodium falciparum, showing promising in vitro efficacy against the chloroquine-resistant clone W2. The introduction of specific substituents at the benzenesulfonamide moiety has been found to significantly impact their antimalarial activity, highlighting the potential of this scaffold in the development of new antimalarial agents (Silva et al., 2016).

Kinase Inhibition for Cardiac Hypertrophy

Research into N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has identified these compounds as potent and selective inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK). A representative compound exhibited significant inhibition of ZAK activity, demonstrating potential therapeutic effects on cardiac hypertrophy in animal models. This suggests a novel approach to treating cardiac hypertrophy through selective kinase inhibition (Chang et al., 2017).

Antimicrobial Properties

A study on pyrazolo[3,4-b]pyridine compounds bearing benzenesulfonamide and trifluoromethyl moieties revealed their antimicrobial potential against a spectrum of pathogenic bacterial strains and fungal yeasts. The fused heterocyclic system present in these compounds suggests a promising avenue for the development of new antimicrobial agents (Chandak et al., 2013).

Antitumor Activity

Compounds with a pyrazolo[1,5-a]pyridin scaffold have also been investigated for their antitumor properties. Synthesis of derivatives substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems has shown broad-spectrum antitumor activity against various tumor cell lines in vitro. This research underscores the potential of these compounds in cancer therapy, providing a foundation for further development of antitumor agents (Rostom, 2006).

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines and related compounds involve further exploration of their potential applications. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and has potential for further exploration . The development of new synthesis processes is also a key area of future research .

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They interact with various biomolecules, but the specific enzymes, proteins, and other biomolecules that 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide interacts with are yet to be identified.

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported yet. Studies on related compounds have shown cytotoxic activities against various cell lines at different concentrations

Properties

IUPAC Name

3-chloro-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-10-13(15)3-2-4-14(10)21(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIXJLLQKJWKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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